Benzydamine N-Oxide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzydamine hydrochloride (C₁₉H₂₃N₃O·HCl), a nonsteroidal anti-inflammatory drug (NSAID), is primarily used topically for inflammatory and painful conditions of the oropharynx, such as sore throat, postoperative pain, and oral mucositis . Its unique pharmacological profile combines anti-inflammatory, analgesic, and local anesthetic properties, distinguishing it from systemic NSAIDs. At concentrations of 10–100 μmol/L, it stabilizes mucous membranes and inhibits azurophilic granule release from neutrophils, reducing inflammation and nociceptor activation . Benzydamine is metabolized via flavin-containing monooxygenase (FMO) to benzydamine N-oxide hydrochloride, a metabolite used as a biomarker for FMO activity in vitro . However, most clinical studies focus on the parent compound, benzydamine hydrochloride, due to its direct therapeutic effects and localized action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzydamine N-Oxide Hydrochloride typically involves the oxidation of benzydamine. One common method is the use of flavin-containing monooxygenases (FMO) to catalyze the N-oxidation of benzydamine . The reaction conditions often include the presence of NADPH and specific inhibitors to ensure selective oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and formulated into various pharmaceutical products .

Chemical Reactions Analysis

Route 1: Nitrous Acid Reduction

-

Starting Material : Methyl anthranilate derivative.

-

N-Nitroso Formation : Reaction with nitrous acid.

-

Reduction : Sodium thiosulfate (or sodium hydrosulfite, per US3318905) reduces the nitroso intermediate to a transient hydrazine.

-

Hydrazide Formation : Spontaneous internal hydrazide formation occurs.

-

Alkylation : Treatment with 3-chloro-1-dimethylaminopropyl chloride yields benzydamine .

Route 2: Curtius Rearrangement

-

Starting Material : N-benzylaniline.

-

Phosgene Reaction : Conversion to a carbonyl azide.

-

Heating : Nitrogen evolution produces a ketoindazole via a Curtius rearrangement.

-

Alkylation : Reaction with sodium methoxide and 3-dimethylaminopropyl chloride gives benzydamine .

| Synthesis Route | Key Steps | Critical Reagent |

|---|---|---|

| Route 1 | Nitrous acid → Reduction → Hydrazide → Alkylation | Sodium thiosulfate/hydrosulfite |

| Route 2 | Phosgene → Sodium azide → Curtius rearrangement → Alkylation | Dimethylaminopropyl chloride |

Metabolic Pathways

Benzydamine N-Oxide Hydrochloride is the primary metabolite of benzydamine, formed via N-oxidation .

N-Oxidation Pathway

Minor Pathways

| Species/Enzyme | K<sub>m</sub> (µM) | V<sub>max</sub> (nmol/min/mg protein) |

|---|---|---|

| Human FMO3 | 40.4 | 29.1 |

| Human FMO1 | 23.6 | 40.8 |

| Rat Liver Microsomes | – | 6.9 |

Structural Modifications

This compound undergoes further transformations in vivo:

-

Demethylation : Produces N-desmethyl-benzydamine.

-

Debenzylation : Forms 3-(3-dimethylaminopropoxy)-1H-indazole .

-

Hydroxylation : Results in p-hydroxy-benzyl derivatives (e.g., HO-BZY) .

-

Glucuronidation : Unidentified conjugates detected in urine .

Key Research Findings

-

FMO3 Dominance : Human liver microsomes rely primarily on FMO3 for N-oxidation, with minimal CYP involvement .

-

Species-Specific Metabolism : Rodents exhibit higher N-oxidation efficiency compared to primates .

-

Pharmacokinetics : Rapid elimination (CL ~173 mL/min/kg in rats) and low systemic exposure due to poor absorption .

Scientific Research Applications

Benzydamine N-Oxide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzydamine N-Oxide Hydrochloride involves its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and stabilizes cell membranes, leading to reduced inflammation and pain . The compound primarily targets flavin-containing monooxygenases, which catalyze its oxidation and subsequent pharmacological effects .

Comparison with Similar Compounds

Salvia officinalis (Herbal Preparation)

A 2004 randomized trial compared benzydamine hydrochloride (BNZD) with Salvia officinalis (SO) as adjuvant therapies post-tonsillectomy:

- Efficacy : BNZD reduced moderate/severe pain risk by 84% in adults and showed faster onset (significant pain relief by day 1 vs. SO) . Pediatric pain intensity was consistently lower with BNZD (P < 0.01 at all time points) .

- Infection Risk: BNZD reduced postoperative infection rates in adults (ARR: 19.0% vs.

- Safety : Both had similar safety profiles, though BNZD was associated with fewer mucosal irritations .

Chlorhexidine Digluconate (Antiseptic)

In mouthwash formulations, benzydamine (0.15%) demonstrated comparable anti-inflammatory efficacy to chlorhexidine (0.2%) against plaque-induced gingivitis but superior tolerability:

- Mechanism : Benzydamine inhibits TNF-α and IL-1β, whereas chlorhexidine acts via broad-spectrum antimicrobial activity .

Povidone-Iodine (Antiseptic)

A 2023 study in head-neck cancer patients found povidone-iodine gargle (0.1%) more effective than benzydamine in preventing radiation-induced oral mucositis (RIOM):

- Severe RIOM Incidence : 12.5% (povidone-iodine) vs. 34.4% (benzydamine) (P = 0.04) .

- Mechanism: Povidone-iodine’s broad antimicrobial action may better prevent secondary infections in immunocompromised patients .

Systemic NSAIDs (Ibuprofen, Diclofenac)

Compared to systemic NSAIDs, benzydamine’s topical application minimizes systemic exposure:

- Pain Management : In tonsillectomy patients, adjuvant BNZD reduced cumulative opioid use by 30% vs. systemic NSAIDs alone .

- Safety: No NSAID-associated bleeding risk (e.g., thromboxane inhibition) due to localized action .

| Parameter | Benzydamine Hydrochloride | Systemic NSAIDs |

|---|---|---|

| Postoperative Bleeding | No increased risk | 22% risk |

| Systemic Absorption | <10% bioavailability | High |

Local Anesthetics (e.g., Lidocaine)

Benzydamine combines anesthetic and anti-inflammatory effects, unlike pure local anesthetics:

- Duration : Anesthetic effects persist >90 minutes post-application vs. 30–60 minutes for lidocaine .

- Antimicrobial Activity : Benzydamine inhibits Candida albicans and Gram-positive bacteria, enhancing its role in infected mucosal lesions .

Conflicting Evidence and Limitations

Biological Activity

Benzydamine N-oxide hydrochloride (BZD-NO) is a significant metabolite of benzydamine hydrochloride, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The biological activity of BZD-NO is primarily linked to its metabolic pathways, pharmacological effects, and potential therapeutic applications. This article reviews the biological activity of BZD-NO, supported by research findings, case studies, and relevant data.

Metabolism and Pharmacokinetics

Benzydamine undergoes extensive metabolism in the liver, primarily through flavin-containing monooxygenases (FMO), leading to the formation of BZD-NO. Studies indicate that BZD-NO is the major metabolite found in human plasma and urine, highlighting its significance in the drug's pharmacokinetics .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Volume of Distribution | 10 L |

| Plasma Protein Binding | < 20% |

| Half-Life | ~13 hours |

BZD-NO exhibits high lipid solubility, which influences its absorption and distribution within the body. The systemic absorption after topical application is relatively low compared to oral administration, minimizing potential systemic side effects .

The anti-inflammatory activity of BZD-NO is attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : BZD-NO reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β while preserving anti-inflammatory cytokines like IL-10 .

- Membrane Stabilization : The compound stabilizes cellular membranes and inhibits the oxidative burst in neutrophils, contributing to its anti-inflammatory effects .

- Local Anesthetic Properties : BZD-NO may inhibit the release of inflammatory mediators from sensory nerve endings, providing local anesthetic effects .

Biological Activity Studies

Research has demonstrated various biological activities associated with BZD-NO:

- Anti-inflammatory Effects : In vitro studies have shown that BZD-NO can inhibit leukocyte-endothelial interactions at lower concentrations (3–30 μmol/L) and stabilize mucosal membranes at higher concentrations (10–100 μmol/L) .

- Antimicrobial Activity : BZD-NO exhibits non-specific antibacterial properties against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a potential candidate for treating infections where conventional antibiotics fail .

- Case Studies : A multicenter phase IV randomized study indicated that both BZD-NO oromucosal spray and lozenges effectively relieved sore throat symptoms in patients with upper respiratory tract infections, demonstrating its clinical efficacy and safety profile .

Genetic Polymorphism Impact

The activity of BZD-NO is influenced by genetic polymorphisms in FMO3 enzymes. Variations in FMO3 genotype can affect the rate of BZD metabolism, thereby impacting therapeutic outcomes. For instance, individuals with certain genotypes may exhibit altered rates of N-oxidation, which could necessitate dosage adjustments for optimal therapeutic effect .

Q & A

Q. What are the standard analytical methods for identifying Benzydamine N-Oxide Hydrochloride in complex biological matrices?

Level: Basic

Answer: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for identification. TLC offers rapid screening, while HPLC with UV detection (e.g., at 307 nm for benzydamine and its N-oxide) provides higher specificity. Preparative purification of biomaterial samples is recommended before HPLC analysis to resolve co-eluting peaks from anti-inflammatory drug analogues . Validation should include comparison of retention times and UV spectra against reference standards .

Q. How can researchers optimize HPLC conditions for simultaneous quantification of Benzydamine Hydrochloride and its metabolites?

Level: Advanced

Answer: Key parameters include:

- Stationary phase: C18 columns yield better resolution (e.g., 8,700 theoretical plates for benzydamine) .

- Mobile phase: Sodium perchlorate buffer (pH 3.0) enhances protonation of benzydamine while maintaining methylparaben neutrality .

- Detection wavelengths: Dual wavelengths (254 nm for methylparaben; 320 nm for benzydamine) improve sensitivity .

- Linearity: Validate over 80–120% of the target concentration range using five model solutions .

Q. How should contradictory clinical trial data on Benzydamine’s efficacy in radiation-induced oral mucositis be reconciled?

Level: Advanced

Answer: Discrepancies (e.g., phase 3 trial discontinuation vs. MASCC/ISOO guidelines) may arise from:

- Patient cohorts: Differences in radiation doses (>50 Gy) or concurrent chemotherapy .

- Dosing regimens: Variable treatment durations or formulations (mouthwash vs. gel) .

- Endpoint criteria: Severity scales for mucositis (e.g., WHO vs. NCI-CTCAE).

Researchers should conduct subgroup analyses and meta-regression to isolate confounding variables .

Q. What experimental approaches elucidate Benzydamine’s anti-inflammatory mechanism independent of COX inhibition?

Level: Advanced

Answer: Focus on:

- Cytokine profiling: Measure TNF-α, IL-6, and IL-1β suppression in irradiated epithelial cells .

- Receptor binding assays: Screen for interactions with TRP channels or histamine receptors .

- Transcriptomic analysis: RNA sequencing to identify downstream pathways (e.g., NF-κB or MAPK) .

Q. What challenges arise in detecting Benzydamine N-Oxide in the presence of NSAIDs, and how are they addressed?

Level: Advanced

Answer: Co-elution with NSAIDs (e.g., diclofenac) complicates detection. Solutions include:

- Chromatographic purification: Pre-HPLC TLC separation to isolate metabolites .

- Mass spectrometry (MS): LC-MS/MS with multiple reaction monitoring (MRM) for specificity .

- pH adjustment: Optimize mobile phase pH to alter ionization states of interferents .

Q. What are best practices for ensuring Benzydamine Hydrochloride stability in experimental formulations?

Level: Basic

Answer:

- Storage: Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

- pH control: Maintain solution pH between 4.0–5.5 to avoid degradation .

- Light protection: Use amber vials to mitigate photosensitivity risks .

Q. How can researchers design studies to evaluate synergistic effects of Benzydamine with curcumin or honey?

Level: Advanced

Answer: Use:

- Factorial designs: Test combinations at multiple dose levels (e.g., 2x2 matrix) .

- Isobolographic analysis: Quantify additive vs. synergistic interactions in preclinical models .

- Outcome measures: Track pro-inflammatory cytokines (IL-6, TNF-α) and mucosal healing rates .

Q. What methodologies assess Benzydamine’s photostability for topical formulation development?

Level: Advanced

Answer:

- Forced degradation studies: Expose solutions to UV light (e.g., 320 nm) and monitor degradation via HPLC .

- Photopatch testing: Evaluate erythema or edema in animal models under controlled irradiation .

- Accelerated stability testing: Use ICH Q1B guidelines for photostability profiling .

Q. What validation parameters are critical for analytical methods quantifying Benzydamine in drug products?

Level: Basic

Answer:

- Linearity: R² ≥0.99 over 80–120% concentration range .

- Precision: ≤2% RSD for intraday/interday replicates .

- Accuracy: 98–102% recovery in spiked samples .

- Specificity: Resolve peaks from excipients (e.g., methylparaben) .

Q. How do in vitro and in vivo pharmacokinetic profiles of Benzydamine differ, and what factors influence translation?

Level: Advanced

Answer:

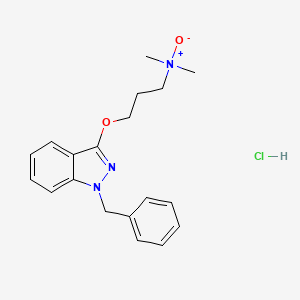

Properties

CAS No. |

39860-94-1 |

|---|---|

Molecular Formula |

C19H24ClN3O2 |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |

InChI Key |

QOKDKSJKRKBVHZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.